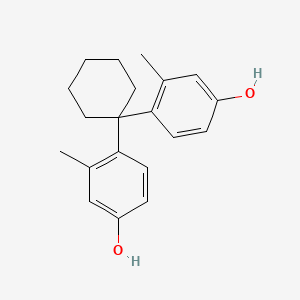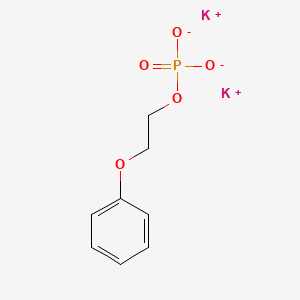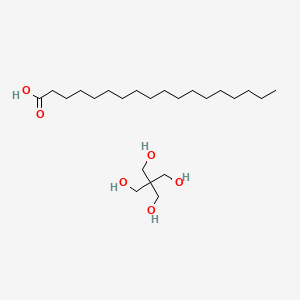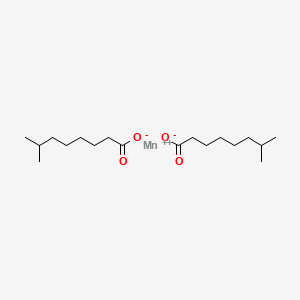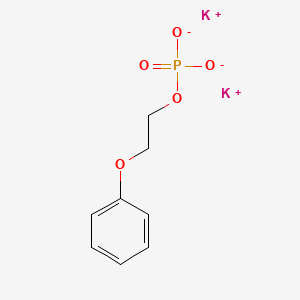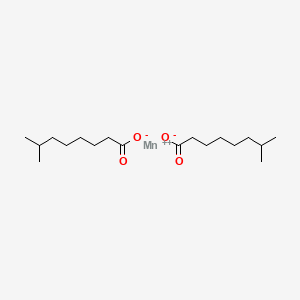
Manganese diisononanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese diisononanoate is a chemical compound with the formula C18H34MnO4. It is a manganese salt of diisononanoic acid, which is a branched-chain carboxylic acid. This compound is often used in various industrial applications due to its unique properties, such as its ability to act as a catalyst in certain chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Manganese diisononanoate can be synthesized through the reaction of manganese salts with diisononanoic acid. One common method involves the reaction of manganese(II) acetate with diisononanoic acid in an organic solvent under reflux conditions. The reaction typically proceeds as follows:
Mn(CH3COO)2+2C9H19COOH→Mn(C9H19COO)2+2CH3COOH
Industrial Production Methods
In industrial settings, this compound is often produced in large quantities using similar methods but with optimized conditions to increase yield and purity. The process may involve continuous flow reactors and the use of catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions
Manganese diisononanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Reduction: It can be reduced to manganese metal under certain conditions.
Substitution: It can participate in substitution reactions where the diisononanoate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products
Oxidation: Manganese dioxide (MnO2) is a common product.
Reduction: Manganese metal (Mn) can be obtained.
Substitution: Various manganese complexes with different ligands can be formed.
科学研究应用
Manganese diisononanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of coatings, plastics, and other materials due to its catalytic properties.
作用机制
The mechanism by which manganese diisononanoate exerts its effects often involves the coordination of the manganese ion with various substrates. This coordination can facilitate redox reactions, where the manganese ion cycles between different oxidation states. The molecular targets and pathways involved depend on the specific application but often include interactions with organic molecules and other metal ions.
相似化合物的比较
Similar Compounds
Manganese acetate: Similar in that it is also a manganese salt but with acetic acid.
Manganese stearate: Another manganese salt with a long-chain carboxylic acid.
Manganese oxalate: A manganese salt with oxalic acid.
Uniqueness
Manganese diisononanoate is unique due to its branched-chain structure, which can provide different solubility and reactivity properties compared to other manganese salts. This makes it particularly useful in applications where specific catalytic properties are required.
属性
CAS 编号 |
29826-51-5 |
|---|---|
分子式 |
C18H34MnO4 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
manganese(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Mn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI 键 |
PDSCRKVHEBVLOM-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


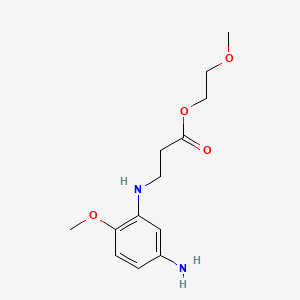
![Cuprate(4-), [mu-[[7,7'-[[3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4,4'-diyl]bis(azo-kappaN1)]bis[8-(hydroxy-kappaO)-1,6-naphthalenedisulfonato]](8-)]]di-, tetrasodium](/img/structure/B13771818.png)
![Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13771825.png)
![[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride](/img/structure/B13771827.png)
